1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide
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Overview
Description
1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is a complex organic compound characterized by its indoline, pyridazinone, and sulfonamide moieties. These structural features suggest it may have interesting pharmacological and biochemical properties. The indoline framework is a common motif in many bioactive compounds, while the sulfonamide group is well known for its role in medicinal chemistry as a pharmacophore with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide typically involves multi-step organic synthesis:
Formation of the Indoline Framework: : The synthesis begins with the construction of the indoline scaffold, which can be achieved through various methods, including Fischer indole synthesis or transition-metal-catalyzed cyclizations.
Introduction of the Pyridazinone Moiety: : The pyridazinone ring is introduced via a nucleophilic substitution reaction involving a pyridazine derivative.
Acetylation: : Finally, acetylation of the nitrogen atom is carried out under mild conditions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of these synthetic routes for large-scale manufacturing, involving considerations of reaction scalability, yield optimization, and purification processes. Techniques like continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional oxygen functionalities or to form reactive intermediates.
Reduction: : The compound can undergo reduction reactions to convert ketones to alcohols or to reduce double bonds.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride, often used in organic solvents like ethanol or tetrahydrofuran.
Substitution: : Reagents such as halogenating agents, acids, or bases are employed depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activities.
Scientific Research Applications
1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: : Investigated for its interactions with biomolecules, such as enzymes or receptors, to elucidate its mode of action.
Medicine: : Potential therapeutic agent, particularly in the development of drugs targeting specific diseases due to its structural features.
Industry: : Utilized in the synthesis of functional materials or as a precursor in the production of complex organic molecules.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide depends on its target:
Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, inhibiting or modulating their activity.
Pathways Involved: : It can affect various cellular pathways, leading to changes in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(3-(2-oxo-2H-chromen-3-yl)propyl)indoline-5-sulfonamide: : Contains a coumarin moiety instead of pyridazinone, potentially altering its biological activity.
1-acetyl-N-(3-(4-oxo-4H-chromen-3-yl)propyl)indoline-5-sulfonamide: : Features a chromone ring, which may confer different pharmacological properties.
Uniqueness
1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is unique due to its specific combination of indoline, pyridazinone, and sulfonamide groups, which collectively contribute to its distinctive chemical and biological properties. This makes it a valuable compound for research and development in various fields, particularly in the design of new therapeutic agents.
How’s that for detailed?
Properties
IUPAC Name |
1-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-13(22)20-11-7-14-12-15(5-6-16(14)20)26(24,25)19-9-3-10-21-17(23)4-2-8-18-21/h2,4-6,8,12,19H,3,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUNFDSVCHNEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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